molecular formula C14H20ClN3O3 B1384545 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride CAS No. 1281192-35-5

4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride

Cat. No.: B1384545
CAS No.: 1281192-35-5
M. Wt: 313.78 g/mol
InChI Key: CDOMHZOBKNSCBF-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands include:

  • ~3400 cm⁻¹ : N–H stretching vibrations from the primary amine (–NH₂) and O–H stretching from the phenolic group.
  • 1650–1600 cm⁻¹ : C=N and C–O stretching modes of the 1,2,4-oxadiazole ring.
  • 1250–1100 cm⁻¹ : C–O–C asymmetric stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • δ 6.5–7.5 ppm : Aromatic protons from the phenol ring.
    • δ 3.8 ppm : Singlet for the methoxy group (–OCH₃).
    • δ 2.5–3.5 ppm : Multiplet signals for the methylene groups (–CH₂–) in the pentyl chain.
    • δ 1.5–2.0 ppm : Broad peak for the protonated amine (–NH₃⁺).
  • ¹³C NMR :
    • δ 170–175 ppm : Carbon nuclei in the oxadiazole ring.
    • δ 150–155 ppm : Oxygenated aromatic carbons (C–O linkages).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the 250–300 nm range, attributed to π→π* transitions in the aromatic and heterocyclic systems. A weaker n→π* transition near 350 nm arises from lone-pair electrons on the oxadiazole nitrogen atoms.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 313.78 , consistent with the molecular weight of the protonated form ([M+H]⁺). Fragmentation patterns include:

  • Loss of HCl (m/z 277.8 ) from the hydrochloride salt.
  • Cleavage of the oxadiazole ring (m/z 165.1 ) and subsequent decomposition of the alkyl chain.
Spectroscopic Technique Key Features
FT-IR N–H, O–H, and C=N/O stretches confirm functional groups.
¹H/¹³C NMR Assigns proton and carbon environments in the aromatic, heterocyclic, and alkyl regions.
UV-Vis Identifies electronic transitions linked to conjugation and heteroatom effects.
MS Validates molecular weight and elucidates fragmentation pathways.

Properties

IUPAC Name

4-[5-(5-aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.ClH/c1-19-12-9-10(6-7-11(12)18)14-16-13(20-17-14)5-3-2-4-8-15;/h6-7,9,18H,2-5,8,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOMHZOBKNSCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)CCCCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol Hydrochloride

The synthesis generally involves three key stages:

Preparation of the 1,2,4-Oxadiazole Core

2.1 Cyclization via Amidoxime and Carboxylic Acid Derivatives

  • The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives (acid chlorides or esters).
  • Amidoximes are prepared by reacting hydroxylamine with nitriles.
  • For this compound, an amidoxime derived from a suitable nitrile precursor is reacted with a 2-methoxyphenyl-substituted acid derivative to form the oxadiazole ring.

2.2 Representative Reaction Conditions

Step Reagents/Conditions Notes
Amidoxime formation Hydroxylamine hydrochloride, base, solvent (e.g., ethanol) Conversion of nitrile to amidoxime
Cyclization Amidoxime + acid chloride or ester, heating (80–120 °C), dehydrating agent (e.g., POCl3 or P2O5) Promotes ring closure to 1,2,4-oxadiazole

This method is supported by literature on oxadiazole syntheses, including hydrazide and amidoxime cyclizations reported in related compounds.

Introduction of the 5-Aminopentyl Side Chain

3.1 Alkylation or Coupling Approaches

  • The 5-aminopentyl substituent can be introduced by alkylation of the oxadiazole ring or by coupling the oxadiazole intermediate with a protected 5-aminopentyl derivative.
  • Protection of the amine (e.g., Boc-protection) is often used during synthetic steps to prevent side reactions.
  • After coupling, deprotection is performed to liberate the free amine.

3.2 Typical Reaction Scheme

Step Reagents/Conditions Notes
Protection of amine Boc anhydride, base (e.g., triethylamine) Protects amine during coupling
Coupling Oxadiazole intermediate + protected amine derivative, coupling reagent (e.g., HBTU), base, solvent (DMF or DCM) Forms C-N bond to attach the side chain
Deprotection Acidic conditions (e.g., TFA in DCM) Removes Boc group to yield free amine

This approach is analogous to synthetic strategies used for related oxadiazole amine derivatives.

Formation of the Hydrochloride Salt

  • The free base of 4-[5-(5-aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol is converted into its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves compound stability, crystallinity, and solubility for pharmaceutical applications.

4.1 Salt Formation Procedure

Step Reagents/Conditions Notes
Salt formation Dissolve free base in suitable solvent (e.g., ethanol or water), add HCl (gaseous or aqueous) Formation of hydrochloride salt
Isolation Precipitation or crystallization, filtration, drying Yields hydrochloride salt as solid

This method is consistent with salt preparation techniques described in patent literature for related phenol oxadiazole hydrochlorides.

Summary Table of Preparation Steps

Stage Key Reagents/Conditions Outcome
Amidoxime formation Hydroxylamine hydrochloride, base, ethanol Amidoxime intermediate
Oxadiazole cyclization Acid chloride or ester, heating, dehydrating agent 1,2,4-Oxadiazole ring formation
Side chain coupling Boc-protected 5-aminopentyl derivative, coupling reagents, base Attachment of 5-aminopentyl group
Deprotection Acidic conditions (e.g., TFA) Free amine side chain
Salt formation HCl in solvent Hydrochloride salt of target compound

Research Findings and Optimization Notes

  • Yield and Purity: Optimizing reaction temperatures and times during cyclization improves yield and purity of the oxadiazole core.
  • Side Chain Protection: Boc protection is critical to avoid side reactions during coupling and to improve overall yield.
  • Salt Formation: Hydrochloride salt formation enhances compound stability, facilitating storage and handling.
  • Purification: Column chromatography and recrystallization are standard methods to isolate pure intermediates and final product.

The preparation of This compound involves classical heterocyclic synthesis techniques centered on amidoxime cyclization to form the 1,2,4-oxadiazole ring, strategic introduction of the 5-aminopentyl side chain via protected intermediates, and final salt formation with hydrochloric acid. This multi-step synthesis is well supported by literature on oxadiazole derivatives and phenolic amines, ensuring a robust and reproducible method suitable for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole rings exhibit a variety of biological activities, including:

  • Antimicrobial Properties : The oxadiazole moiety is known for its effectiveness against various microorganisms.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
  • Neuroprotective Effects : Research has indicated potential benefits in neurodegenerative disease models, possibly due to its antioxidant properties.

Applications in Scientific Research

  • Medicinal Chemistry : The compound is being explored for its potential as a lead compound in drug development due to its favorable pharmacological profiles.
  • Pharmacological Studies : Investigations into its mechanism of action are ongoing, focusing on its interaction with biological targets.
  • Synthesis of Derivatives : The unique structure allows for the synthesis of various derivatives that may enhance biological activity or selectivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride against several bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Antitumor Effects

In vitro assays conducted on cancer cell lines revealed that the compound could reduce cell viability significantly. Further studies are needed to elucidate the underlying mechanisms and potential clinical applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[5-(5-aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride with structurally analogous 1,2,4-oxadiazole derivatives, highlighting key differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Oxadiazole Substituents Key Functional Groups Potential Applications
This compound C₁₅H₂₃ClN₃O₃ 328.82 5-aminopentyl 2-methoxyphenol, primary amine (HCl salt) Drug discovery (GPCR modulation, enzyme inhibition), antioxidant research
4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride C₁₃H₁₅BrClN₃O 368.64 4-bromophenyl Piperidine Building block for kinase inhibitors or CNS-targeted drugs
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₉H₉ClFN₃O 229.64 2-fluorophenyl Methanamine (HCl salt) Probable CNS applications due to compact structure and fluorine’s electronegativity
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride C₁₀H₁₇ClN₃O 195.26 Isopropyl Piperidine Fragment-based drug design, solubility studies
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C₁₀H₁₁Cl₂N₃O 264.12 4-chlorophenyl, methyl Methanamine (HCl salt) Antimicrobial or antiviral research (chlorine enhances lipophilicity)
{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride C₉H₉ClFN₃O 229.64 4-fluorophenyl Methylamine (HCl salt) Radioligand development (fluorine for PET imaging)
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride C₁₃H₁₈ClN₃O₃ 299.76 4-methoxyphenoxymethyl Ethylmethylamine (HCl salt) Serotonergic or adrenergic receptor studies (phenoxy group mimics neurotransmitters)

Key Structural and Functional Differences

Substituent Diversity: The target compound’s 5-aminopentyl chain provides flexibility and extended interaction sites, unlike rigid aromatic substituents (e.g., bromophenyl, fluorophenyl) in analogs .

Molecular Weight and Solubility: The target compound’s higher molecular weight (328.82 g/mol) compared to smaller analogs (e.g., 229.64 g/mol in ) suggests reduced membrane permeability but enhanced water solubility due to the polar phenol and amine groups.

Biological Activity: Halogenated analogs (e.g., 4-bromophenyl, 2-fluorophenyl) may exhibit stronger hydrophobic interactions with target proteins, while the target compound’s aminopentyl chain could favor interactions with deep binding pockets . Methoxyphenoxy-containing analogs () share partial structural similarity with the target’s methoxyphenol group, hinting at overlapping antioxidant or anti-inflammatory applications .

Research Findings

  • Synthetic Accessibility : The target compound is commercially available as a building block (€1,960.00/500mg), indicating established synthetic routes, likely involving cyclization of thioamide precursors or Huisgen cycloaddition .
  • Comparative Stability : The hydrochloride salt form in the target and analogs enhances shelf-life and aqueous compatibility compared to free-base counterparts .

Biological Activity

4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a methoxyphenol moiety and an oxadiazole ring, which may contribute to its bioactivity. The molecular formula of this compound is C14H19N3O3C_{14}H_{19}N_{3}O_{3} with a molecular weight of approximately 277.32 g/mol .

Structural Characteristics

The structure of this compound includes:

  • Methoxyphenol Group : Known for its antioxidant properties.
  • Oxadiazole Ring : Associated with various biological activities including antimicrobial and anticancer effects.

Biological Activities

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities. Here are some notable findings related to the biological activity of this specific compound:

Antioxidant Activity

Compounds similar to 2-methoxyphenols have demonstrated significant antioxidant capabilities. For instance, studies have shown that methoxyphenols can scavenge free radicals effectively . The antioxidant activity is often evaluated using assays such as the DPPH radical scavenging test.

Anticancer Properties

The oxadiazole ring has been linked to anticancer activities. For example, structural analogs have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The specific mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Research into related compounds indicates potential anti-inflammatory properties. Inhibitors of cyclooxygenase (COX), particularly COX-2, are being explored for their roles in reducing inflammation and pain . The relationship between structure and COX inhibition suggests that this compound may also exhibit similar properties.

Comparative Analysis

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(3-Ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamideContains an oxadiazole ring and methoxy groupsHigh antiplasmodial activity
4-(2-Aminoethyl)-2-methoxyphenolSimilar phenolic structureNeurotransmitter-related activities
3-Amino-4-(4-nitrophenyl)-1,2,5-oxadiazoleOxadiazole ring with nitro substitutionAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride, and how can intermediates be characterized?

  • Methodology : The synthesis of oxadiazole-containing compounds typically involves cyclization of thioamides or amidoximes with carboxylic acid derivatives. For example, intermolecular condensation of chloroacetamide derivatives with aminotriazole-thiol intermediates (as seen in structurally related compounds) can yield oxadiazole cores . Intermediate characterization should include:

  • NMR spectroscopy for verifying amine and aromatic proton environments.
  • HPLC-MS to confirm molecular weight and purity (>95% by area normalization).
  • FT-IR to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for the aminopentyl chain).

Q. How can the crystalline structure and stability of this compound be determined under varying pH conditions?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and packing arrangements. Similar oxadiazole derivatives show mean σ(C–C) = 0.002 Å and R factor <0.05, ensuring high precision .
  • pH stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). Monitor degradation via UPLC-PDA and identify impurities using HRMS (e.g., hydrolyzed oxadiazole rings or demethylated phenol products) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in acetonitrile/water). Use deuterated internal standards (e.g., d₃-methoxy analogs) to correct for matrix effects.
  • Validation parameters : Linear range (1–500 ng/mL), LOD <0.5 ng/mL, recovery >85% .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield while minimizing byproducts?

  • Methodology : Apply a Box-Behnken design with three factors: reaction temperature (60–100°C), catalyst concentration (1–5 mol%), and reaction time (4–12 hrs). Response variables include yield (%) and impurity levels (e.g., unreacted aminopentyl precursor). Statistical analysis (ANOVA) identifies critical factors and interactions. For example, catalyst concentration may dominate yield (p < 0.05), while temperature affects impurity formation .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. cellular activity)?

  • Methodology :

  • Binding assays : Use radiolabeled ligands (e.g., ³H-competitive binding) to confirm target affinity (e.g., serotonin receptors).
  • Functional assays : Measure intracellular cAMP or Ca²⁺ flux in HEK293 cells expressing the receptor. Discrepancies may arise from cell-specific post-translational modifications or assay sensitivity thresholds. Cross-validate with knockout models or allosteric modulator studies .

Q. What computational strategies predict metabolic pathways and potential toxicities?

  • Methodology :

  • In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated N-dealkylation).
  • Molecular docking : Simulate interactions with hepatic enzymes (e.g., UDP-glucuronosyltransferases) to identify reactive metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How can AI enhance reaction optimization for scaled-up synthesis?

  • Methodology :

  • Machine learning (ML) models : Train on historical reaction data (e.g., solvent polarity, stirring rate) to predict optimal conditions.
  • Real-time process analytics : Integrate PAT tools (e.g., ReactIR™) with AI-driven feedback loops to adjust parameters dynamically. For example, AI can minimize byproduct formation by tuning reagent stoichiometry mid-reaction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.